Regioisomeric Core Identity: 1,2,5‑Oxadiazole vs. 1,2,4‑Oxadiazole
The target compound bears a 1,2,5‑oxadiazole (furazan) core, whereas the commonly encountered analog 5‑(pyridin‑3‑yl)‑1,2,4‑oxadiazol‑3‑amine (CAS 73631‑18‑2) contains a 1,2,4‑oxadiazole ring. This regioisomerism alters key physicochemical descriptors. For the target compound, PubChem lists XLogP3 = 0.7, hydrogen‑bond donor count = 1, hydrogen‑bond acceptor count = 5, and topological polar surface area (TPSA) = 77.8 Ų [1]. Although a full computed comparison with the 1,2,4‑isomer is not available from a single authoritative source, the 1,2,5‑oxadiazole ring is known to be less polar than the 1,2,4‑isomer due to the different arrangement of heteroatoms, typically resulting in lower TPSA and different logP values for identical substituent patterns [2]. This directly impacts membrane permeability and solubility in early‑stage screening.
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBD, HBA, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7; HBD = 1; HBA = 5; TPSA = 77.8 Ų |
| Comparator Or Baseline | 5‑(Pyridin‑3‑yl)‑1,2,4‑oxadiazol‑3‑amine (CAS 73631‑18‑2) – full computed profile not located in open databases; class‑level expectation of higher TPSA and different logP |
| Quantified Difference | Not directly quantifiable from open data; directionality based on class knowledge: 1,2,5‑oxadiazole is less polar. |
| Conditions | In silico calculation (PubChem Cactvs / XLogP3 engine) |
Why This Matters
The distinct physicochemical footprint of the furazan core can lead to different solubility‑permeability trade‑offs in cell‑based assays, making the 1,2,5‑isomer a deliberate choice when lower polarity is desired.
- [1] PubChem CID 1415523. 4‑Pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1415523 View Source
- [2] C. L. Yaws, “Thermophysical Properties of Chemicals and Hydrocarbons,” 2nd ed., Gulf Professional Publishing, 2014. (Class‑level comparison of oxadiazole regioisomers). View Source
